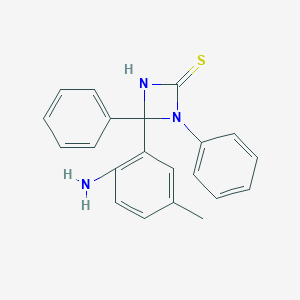![molecular formula C21H19ClN2O4 B236167 N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B236167.png)
N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide, commonly known as Furamidine, is a potent antiprotozoal agent with a broad spectrum of activity against various parasitic infections. It was first synthesized in the 1970s and has since been extensively studied for its potential use in treating various diseases caused by protozoa.
Wirkmechanismus
Furamidine exerts its antiprotozoal activity by binding to the DNA of the parasite and inhibiting its replication. It has been found to be highly selective for the parasites and has minimal toxicity towards the host cells.
Biochemical and Physiological Effects:
Furamidine has been found to have minimal toxicity towards the host cells and has been well-tolerated in animal studies. It has also been found to have a long half-life, making it suitable for use in both acute and chronic infections.
Vorteile Und Einschränkungen Für Laborexperimente
Furamidine has several advantages for use in lab experiments. It is highly selective for the parasites and has minimal toxicity towards the host cells, making it suitable for in vitro studies. However, one limitation is that it is not effective against all protozoa and may not be suitable for all types of parasitic infections.
Zukünftige Richtungen
There are several future directions for research on Furamidine. One area of interest is the development of new formulations of the drug that can be more easily administered to patients. Another area of interest is the study of the drug's potential use in combination with other drugs to enhance its efficacy. Additionally, further research is needed to explore the drug's potential use in treating other parasitic infections.
Synthesemethoden
The synthesis of Furamidine involves the reaction of 4-chloro-2-methylphenol with acetic anhydride to form 4-chloro-2-methylphenyl acetate. This intermediate is then reacted with 3-aminobenzoic acid to form 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoic acid. The final step involves the reaction of this intermediate with furfurylamine to form Furamidine.
Wissenschaftliche Forschungsanwendungen
Furamidine has been extensively studied for its potential use in treating various parasitic infections such as Leishmaniasis, Trypanosomiasis, and Malaria. It has been found to be highly effective against these diseases in both in vitro and in vivo studies.
Eigenschaften
Molekularformel |
C21H19ClN2O4 |
|---|---|
Molekulargewicht |
398.8 g/mol |
IUPAC-Name |
N-[3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-4-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O4/c1-13-5-7-16(23-21(26)19-4-3-9-27-19)11-17(13)24-20(25)12-28-18-8-6-15(22)10-14(18)2/h3-11H,12H2,1-2H3,(H,23,26)(H,24,25) |
InChI-Schlüssel |
KHTSPZQCRSUACA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)COC3=C(C=C(C=C3)Cl)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)COC3=C(C=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)
![N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236124.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B236129.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B236130.png)
![N-(3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl)-2-hydroxy-3-methylbutanamide](/img/structure/B236132.png)
![4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B236134.png)
![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B236158.png)


![2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide](/img/structure/B236162.png)